(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride
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Overview
Description
(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H8ClF6N. It is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, nitro compounds, and other derivatives that retain the trifluoromethyl groups, making them useful intermediates in further chemical synthesis .
Scientific Research Applications
(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and stability, making it a potent compound in various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Difluorophenyl)methanamine hydrochloride
- (3,5-Dichlorophenyl)methanamine hydrochloride
- (3,5-Dimethylphenyl)methanamine hydrochloride
Uniqueness
What sets (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride apart from similar compounds is the presence of two trifluoromethyl groups. These groups significantly influence its chemical properties, such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets .
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15;/h1-3H,4,16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJHHGNJFKHGRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF6N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595125 |
Source
|
Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42365-62-8 |
Source
|
Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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